4-Bromomethyl-7-acetoxycoumarin

Description

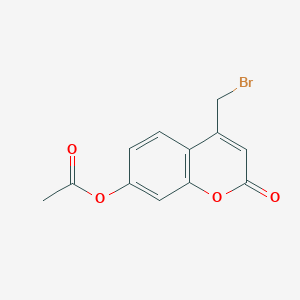

Structure

3D Structure

Propriétés

IUPAC Name |

[4-(bromomethyl)-2-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO4/c1-7(14)16-9-2-3-10-8(6-13)4-12(15)17-11(10)5-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJFMNSSDOXBSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181894 |

Source

|

| Record name | 4-Bromomethyl-7-acetoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2747-04-8 |

Source

|

| Record name | 4-Bromomethyl-7-acetoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromomethyl-7-acetoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Acetoxy-4-(bromomethyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Acetoxy-4-bromomethylcoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8F79A3785 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Potential of 4-Bromomethyl-7-acetoxycoumarin: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Overview of 4-Bromomethyl-7-acetoxycoumarin for Advanced Analytical and Biological Applications

This in-depth technical guide provides a comprehensive overview of this compound, a versatile fluorogenic reagent with significant applications in analytical chemistry and biomedical research. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core functionalities, experimental protocols, and key data associated with this compound, facilitating its effective integration into advanced research workflows.

Core Properties and Applications

This compound is a derivative of the highly fluorescent coumarin scaffold. Its utility is primarily anchored in two key functional groups: the reactive 4-bromomethyl group and the 7-acetoxy group, which modulates the molecule's fluorescent properties.

The primary applications of this compound include:

-

Fluorescent Labeling of Carboxylic Acids: The highly reactive bromomethyl group serves as an efficient alkylating agent for the derivatization of molecules containing a carboxylic acid moiety. This reaction forms a stable, highly fluorescent ester, enabling the sensitive detection of otherwise non-fluorescent analytes, such as fatty acids, in complex biological matrices using techniques like High-Performance Liquid Chromatography (HPLC).[1]

-

Fluorogenic Probing of Esterase Activity: The 7-acetoxy group acts as a fluorescence-quenching moiety. Upon enzymatic cleavage by esterases, the highly fluorescent 7-hydroxycoumarin derivative is released, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism makes it a powerful tool for the real-time monitoring of esterase activity in biological systems.[2][3][4]

-

Intermediate for Organic Synthesis: This compound serves as a valuable building block in the synthesis of more complex molecules, including novel fluorescent probes and potential therapeutic agents.[1] Its derivatives have been explored in anticancer research and for the development of probes for biological imaging.

Data Presentation: Spectroscopic and Physicochemical Properties

Quantitative data for this compound and its derivatives are crucial for experimental design and data interpretation. While specific data for the acetoxy derivative is not as abundant as for its methoxy analog, the following tables summarize key properties based on available literature for closely related compounds.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₉BrO₄ | |

| Molecular Weight | 299.12 g/mol | |

| Appearance | Off-white to yellow powder | |

| Melting Point | 212-216 °C | [5] |

| Solubility | Soluble in organic solvents |

Table 1: Physicochemical Properties of this compound.

| Parameter | Value (for analogous 7-hydroxycoumarin derivatives) | Reference |

| Excitation Wavelength (λex) | ~340 - 360 nm | [6] |

| Emission Wavelength (λem) | ~450 - 460 nm | [6] |

| Stokes Shift | ~100 - 120 nm | [6] |

| Fluorescence Quantum Yield (Φ) | 0.25 - 0.32 | [6] |

Table 2: Representative Spectroscopic Properties of Derivatized 7-Hydroxycoumarin Analogs. Note: The acetoxy group in the parent compound quenches fluorescence. The values above are representative of the fluorescent product after reaction or enzymatic cleavage.

Experimental Protocols

Derivatization of Fatty Acids for HPLC Analysis

This protocol is a generalized procedure for the pre-column derivatization of fatty acids using this compound for fluorescence detection. Optimization for specific fatty acids and matrices is recommended.

Materials:

-

Fatty acid sample

-

This compound

-

Anhydrous acetonitrile or acetone

-

Potassium carbonate (anhydrous)

-

18-crown-6 (catalyst)

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Dissolve the fatty acid sample in anhydrous acetonitrile to a known concentration.

-

Reagent Preparation: Prepare a solution of this compound in anhydrous acetonitrile (typically a 1.5 to 2-fold molar excess over the fatty acid).

-

Reaction: In a reaction vial, combine the fatty acid solution, the this compound solution, a catalytic amount of 18-crown-6, and a small amount of anhydrous potassium carbonate.

-

Incubation: Seal the vial and heat the mixture at 60-80°C for 30-60 minutes.

-

Work-up: After cooling to room temperature, centrifuge the mixture to pellet the potassium carbonate. The supernatant containing the fluorescently labeled fatty acid can be directly injected into the HPLC system.

HPLC Conditions (Typical):

-

Column: C18 reversed-phase column

-

Mobile Phase: Gradient of acetonitrile and water

-

Detection: Fluorescence detector with excitation at ~350 nm and emission at ~450 nm.

Fluorogenic Assay for Esterase Activity

This protocol outlines a general method for detecting esterase activity using this compound as a fluorogenic substrate.

Materials:

-

This compound stock solution (in DMSO)

-

Esterase-containing sample (e.g., cell lysate, purified enzyme)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Reaction Setup: In a microplate well or cuvette, add the assay buffer and the esterase-containing sample.

-

Substrate Addition: To initiate the reaction, add a small volume of the this compound stock solution to a final concentration in the low micromolar range.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: The rate of fluorescence increase is proportional to the esterase activity in the sample.

Mandatory Visualizations

Derivatization of Carboxylic Acids for HPLC Analysis Workflow

Caption: Workflow for the derivatization and HPLC analysis of carboxylic acids.

Fluorogenic Detection of Esterase Activity

Caption: Principle of fluorogenic esterase activity detection.

This technical guide serves as a foundational resource for the application of this compound in scientific research. By providing clear protocols and data, it aims to empower researchers to leverage the unique properties of this compound for sensitive and reliable analytical measurements and biological investigations.

References

- 1. aocs.org [aocs.org]

- 2. A New Strategy for Fluorogenic Esterase Probes Displaying Low Levels of Non-specific Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane Permeable Esterase–Activated Fluorescent Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Principle of 4-Bromomethyl-7-acetoxycoumarin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the core principle of action of 4-Bromomethyl-7-acetoxycoumarin, a versatile fluorogenic compound with significant applications in biochemical and cellular research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical reactivity, photophysical properties, and its dual role as a fluorescent labeling agent and a potential modulator of cellular pathways.

Core Principle of Action: A Bifunctional Molecular Probe

The principle of action of this compound is centered on its bifunctional nature. The molecule integrates a reactive bromomethyl group with a fluorogenic 7-acetoxycoumarin core. This unique combination allows for two primary modes of action:

-

Covalent Labeling of Nucleophiles: The bromomethyl group at the 4-position serves as a reactive electrophile, readily undergoing nucleophilic substitution with soft nucleophiles. This property is extensively utilized for the fluorescent labeling of carboxylic acids and thiols, enabling their sensitive detection in various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC). The reaction forms a stable, highly fluorescent coumarin ester or thioether.

-

Fluorogenic Substrate for Esterases: The acetoxy group at the 7-position can be enzymatically cleaved by carboxylesterases and acetylcholinesterases. This hydrolysis reaction releases the highly fluorescent 4-methylumbelliferone, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescent response makes this compound and its derivatives valuable substrates for assaying esterase activity in biological samples.

Quantitative Data Presentation

Table 1: Photophysical Properties of a Structurally Related Acetoxycoumarin Derivative

| Parameter | Value | Solvent |

| Molar Extinction Coefficient (ε) | ~15 x 10³ L mol⁻¹ cm⁻¹ | Chloroform |

Data for 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin, which provides an estimate for the molar absorptivity of a 7-acetoxycoumarin derivative.[1]

Table 2: Photophysical Properties of the Hydrolyzed Product (4-Methylumbelliferone)

| Parameter | Value | pH |

| Excitation Maxima (λex) | 330 nm, 370 nm, 385 nm | 4.6, 7.4, 10.4 |

| Emission Maximum (λem) | 445-454 nm | - |

Upon enzymatic cleavage of the acetoxy group, the fluorescent product, 4-methylumbelliferone, is released. Its spectral properties are pH-dependent.[2]

Table 3: Photophysical Properties of a Structurally Related Methoxycoumarin Derivative

| Parameter | Value | Solvent |

| Molar Extinction Coefficient (ε) | 11,820 cm⁻¹ M⁻¹ at 323.8 nm | Methanol |

| Fluorescence Quantum Yield (Φ) | 0.18 | Methanol |

Data for 7-Methoxycoumarin-4-acetic acid, providing an insight into the general photophysical characteristics of similar coumarin structures.[3]

Experimental Protocols

General Protocol for Derivatization of Fatty Acids with this compound for HPLC Analysis

This protocol is adapted from established methods for similar bromomethylcoumarin reagents and should be optimized for specific applications.

Materials:

-

Fatty acid sample

-

This compound

-

Aprotic solvent (e.g., Acetone, Acetonitrile)

-

Crown ether (e.g., 18-crown-6)

-

Anhydrous potassium carbonate

-

Heating block or water bath

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Dissolve the fatty acid sample in the chosen aprotic solvent.

-

Derivatization Reaction:

-

To the fatty acid solution, add a molar excess of this compound solution in the same solvent.

-

Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate.

-

Vortex the mixture and heat at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically.

-

-

Sample Work-up: After cooling to room temperature, the reaction mixture can be centrifuged to pellet the potassium carbonate.

-

HPLC Analysis: The supernatant containing the fluorescently labeled fatty acid can be directly injected into the HPLC system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for the coumarin derivative (refer to Table 2 for the hydrolyzed product's maxima as a starting point).

-

Assay for Carboxylesterase Activity using this compound

Materials:

-

Biological sample containing carboxylesterase activity (e.g., cell lysate, tissue homogenate)

-

This compound stock solution (in a suitable organic solvent like DMSO)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Reaction Setup: In a microplate well or cuvette, add the assay buffer and the biological sample.

-

Initiation of Reaction: Add a small volume of the this compound stock solution to initiate the enzymatic reaction. The final concentration of the substrate should be optimized.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer.

-

Excitation Wavelength: ~370 nm

-

Emission Wavelength: ~450 nm

-

-

Data Analysis: The rate of increase in fluorescence is proportional to the carboxylesterase activity in the sample.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core principles of action and experimental workflows associated with this compound.

Potential Applications in Drug Development and Cell Biology

Beyond its utility as a labeling agent, the structural similarity of this compound to other coumarin derivatives with known biological activities suggests its potential as a modulator of cellular processes. Coumarins are known to exhibit a wide range of pharmacological effects, including anticancer properties.

Several studies have implicated coumarin derivatives in the modulation of key signaling pathways involved in cancer progression. For instance, some coumarins have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[4][5][6][7][8][9] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.[5][10][11][12][13] The enzymatic cleavage of the acetoxy group in this compound within a cellular environment could release a biologically active 7-hydroxycoumarin derivative, which may then interact with cellular targets.

This dual functionality as a fluorescent probe and a potential bioactive molecule opens up possibilities for its use in theranostics and for studying enzyme activity in the context of drug metabolism and disease states.

Conclusion

This compound is a powerful tool for researchers, offering a dual principle of action that combines fluorescent labeling with the potential for enzymatic activation and biological activity. Its utility in the sensitive detection of carboxylic acids and thiols is well-established, and the growing body of evidence on the biological effects of coumarin derivatives suggests exciting new avenues for its application in cell biology and drug discovery. This technical guide provides a foundational understanding to facilitate its effective use in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PI3K/Akt Pathway in Tumors of Endocrine Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 10. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

BODIPY FL: A Technical Guide to Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye BODIPY FL, a versatile and widely used tool in biological research and drug development. Due to the initial search for "Br-Mac fluorescent dye" yielding no specific results, this guide focuses on the well-characterized and extensively documented BODIPY FL as a representative example of a core fluorescent dye structure.

Core Structure and Chemical Properties

BODIPY FL (boron-dipyrromethene) is a synthetic fluorescent dye renowned for its exceptional photophysical properties.[][2] The core structure is based on a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene fused polycyclic system.[][3] This rigid, nonpolar, and electrically neutral chromophore contributes to its unique spectral characteristics.[4][5]

The fundamental BODIPY structure can be chemically modified at various positions on the pyrrole rings and the meso-carbon, allowing for the synthesis of a wide range of derivatives with tailored spectral properties and functionalities.[] These modifications can shift the excitation and emission wavelengths across the visible spectrum, from green to red.[]

Mechanism of Fluorescence and Function

BODIPY dyes, including BODIPY FL, exhibit strong absorption of ultraviolet (UV) or visible light, which excites their electrons to a higher energy state.[3][6] As the electrons return to their ground state, they emit photons, resulting in bright fluorescence.[3] A key feature of BODIPY dyes is their high fluorescence quantum yields, often approaching 1.0, even in aqueous environments, and their relative insensitivity to solvent polarity and pH.[3][4][7]

The primary function of BODIPY FL is as a fluorescent label or probe in a multitude of biological applications.[][8] Its hydrophobic nature makes it particularly well-suited for labeling lipids and cellular membranes.[2][9] It can be conjugated to various biomolecules, including proteins, nucleic acids, and lipids, to visualize and track their localization and dynamics within cells.[][4]

Quantitative Data: Photophysical Properties of BODIPY FL

The photophysical properties of BODIPY FL make it a superior alternative to traditional fluorescent dyes like fluorescein in many applications.[4]

| Property | Value | Notes |

| Maximum Excitation Wavelength (λex) | ~503-505 nm | In the blue-green region of the spectrum.[4][8] |

| Maximum Emission Wavelength (λem) | ~512-513 nm | Emits a bright green fluorescence.[4][8] |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | Indicates strong light absorption.[2][4] |

| Fluorescence Quantum Yield (ΦF) | ~0.9 - 1.0 | High efficiency of converting absorbed light into emitted fluorescence.[2][4] |

| Fluorescence Lifetime (τ) | ~5.7 - 7.2 ns | Relatively long lifetime, useful for fluorescence polarization assays.[][2][4] |

| Charge | Neutral | Minimizes perturbation of the labeled biomolecule's function.[4] |

| pH Sensitivity | Low | Fluorescence is stable over a wide pH range.[7] |

Key Applications and Experimental Protocols

BODIPY FL and its derivatives are employed in a wide array of research areas, including:

-

Lipid and Membrane Dynamics: Staining and tracking of neutral lipid droplets, ceramides, and other lipids within live and fixed cells.[9][][11]

-

Cellular Imaging: Visualization of cellular structures and organelles, such as the Golgi apparatus.[11]

-

Flow Cytometry: Labeling of cells for high-throughput analysis.[]

-

Molecular Probes: Development of sensors for metal ions, nitric oxide, and other small molecules.[2]

-

Drug Delivery: Monitoring the uptake and release of drug-conjugated BODIPY dyes.[]

Detailed Experimental Protocol: Staining of Neutral Lipid Droplets in Cultured Cells with BODIPY 493/503 (a BODIPY FL derivative)

This protocol is adapted from established methods for visualizing lipid droplets in cultured cells.[12]

Materials:

-

BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

4% Paraformaldehyde (PFA) in PBS (for fixed cells)

-

Antifade mounting medium with DAPI (optional, for nuclear counterstaining)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure for Live-Cell Imaging:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture under desired experimental conditions.

-

Preparation of Staining Solution: Prepare a working solution of 1-2 µM BODIPY 493/503 in pre-warmed, serum-free cell culture medium.

-

Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the BODIPY staining solution and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with warm PBS.

-

Imaging: Add fresh, pre-warmed culture medium to the cells and immediately image using a fluorescence microscope.

Procedure for Fixed-Cell Staining:

-

Cell Fixation: After cell culture, wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Prepare a 1-2 µM BODIPY 493/503 working solution in PBS. Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.[]

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, optionally containing DAPI for nuclear staining.

-

Imaging: Image the stained cells using a fluorescence microscope.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Cellular Lipid Droplet Staining and Analysis

The following diagram illustrates the general workflow for staining and analyzing lipid droplets in cultured cells using a BODIPY FL derivative.

Simplified Signaling Pathway: BODIPY FL-Ceramide Trafficking

This diagram illustrates the intracellular trafficking pathway of a BODIPY FL-labeled ceramide analog, a process often studied using this dye.

References

- 2. BODIPY™ | AAT Bioquest [aatbio.com]

- 3. BODIPY - Wikipedia [en.wikipedia.org]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Michael Hooker Microscopy Facility [microscopy.unc.edu]

- 6. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Lipid -Cell staining -Cell Biology-BIO-PROTOCOL [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromomethyl-7-acetoxycoumarin (CAS 2747-04-8) for Research and Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethyl-7-acetoxycoumarin, identified by CAS number 2747-04-8, is a versatile bifunctional molecule widely recognized for its utility in organic synthesis and biochemical applications. Its structure incorporates a highly reactive bromomethyl group and an acetoxy moiety on a coumarin scaffold, a well-known fluorophore. This combination makes it an invaluable reagent for the fluorescent labeling of carboxylic acids, a critical intermediate for the synthesis of complex bioactive molecules, and a tool for developing novel biochemical assays. This guide provides a comprehensive overview of its chemical and physical properties, core applications, experimental protocols, and essential safety information for laboratory professionals.

Core Properties and Specifications

The fundamental properties of this compound are summarized below. Data has been compiled from various chemical suppliers and databases to ensure accuracy.

Chemical Identifiers

| Parameter | Value | Reference |

| CAS Number | 2747-04-8 | [1][2][3] |

| Molecular Formula | C₁₂H₉BrO₄ | [1][2][3] |

| Molecular Weight | 297.10 g/mol | [1][2][3] |

| Synonyms | 7-Acetoxy-4-bromomethylcoumarin, 4-(Bromomethyl)umbelliferyl acetate, BR-MAC | [3] |

| MDL Number | MFCD00010707 | [1][2][3] |

| PubChem ID | 188296 | [2] |

Physicochemical Properties

| Parameter | Value | Reference |

| Appearance | White to pale yellow powder or crystal | [2] |

| Melting Point | 180 - 186 °C | [2][3] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |

| Boiling Point | 414.4 ± 45.0 °C (Predicted) | [3] |

| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [3] |

Computational Data

| Parameter | Value | Reference |

| Topological Polar Surface Area (TPSA) | 56.51 Ų | [1] |

| LogP | 2.6132 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Reactivity

-

Acetylation: The hydroxyl group of 7-hydroxy-4-methylcoumarin is acetylated using acetic anhydride, often in the presence of a base like pyridine, to yield 7-acetoxy-4-methylcoumarin.[4]

-

Bromination: The methyl group at the 4-position is subsequently brominated, typically using a radical initiator like N-Bromosuccinimide (NBS) and a catalyst, to yield the final product.

The key to the compound's utility is the reactivity of the bromomethyl group at the C4 position. This group is an excellent electrophile, making the molecule a potent alkylating agent for various nucleophiles. It reacts readily with carboxylate anions to form stable, highly fluorescent esters. This reactivity is the basis for its primary application as a derivatization agent.

Applications in Research and Development

This compound is a valuable tool in several scientific domains due to its unique structural features.

-

Fluorescent Labeling: Its most prominent application is as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC). It is used to tag non-fluorescent molecules containing carboxylic acid groups, such as fatty acids, prostaglandins, and bile acids.[6][7] The reaction converts the analyte into a coumarin ester, which exhibits strong blue fluorescence, enabling highly sensitive detection and quantification.[8][9]

-

Organic Synthesis Intermediate: The reactive bromomethyl group allows it to serve as a versatile building block for synthesizing more complex molecules.[2] This is particularly relevant in drug discovery, where the coumarin scaffold is a common feature in many biologically active compounds.[10]

-

Biochemical Assays: Researchers utilize this compound and its derivatives to develop fluorescent probes for biological imaging and to study enzyme activities and other biochemical pathways.[2]

-

Anticancer Research: Derivatives of substituted coumarins, including those with bromomethyl groups, have been explored for their potential as anticancer agents, highlighting the importance of this class of compounds in medicinal chemistry.[2][11]

Experimental Protocols

The following section provides a detailed, generalized protocol for the fluorescent labeling of carboxylic acids for HPLC analysis. This protocol is based on established methods for similar bromomethylated coumarin reagents.[8][12]

General Protocol for Fluorescent Labeling of Carboxylic Acids

Objective: To derivatize a carboxylic acid-containing analyte with this compound to enable fluorescent detection by HPLC.

Materials:

-

This compound (Reagent)

-

Analyte containing a carboxylic acid group

-

Anhydrous acetonitrile (Solvent)

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (Catalyst)

-

Crown ether (e.g., 18-crown-6) (Optional, as a phase-transfer catalyst to improve yield)[9]

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the analyte (e.g., 1 mg/mL) in anhydrous acetonitrile.

-

If working with biological samples, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the acidic compounds. Evaporate the extract to dryness under a stream of nitrogen.

-

-

Reagent Preparation:

-

Prepare a solution of this compound in anhydrous acetonitrile (e.g., 1-2 mg/mL). This solution should be prepared fresh and protected from light.

-

-

Derivatization Reaction:

-

To a vial containing the dried analyte or a known volume of the analyte stock solution, add a 1.5 to 2-fold molar excess of the this compound solution.

-

Add a 5-fold molar excess of potassium carbonate powder. If using a crown ether, add it in a catalytic amount (approx. 0.1 equivalents).

-

Seal the vial tightly and heat the mixture at 60-70 °C for 30-60 minutes with gentle agitation. The optimal time and temperature may need to be determined empirically.

-

-

Sample Cleanup:

-

After the reaction, cool the vial to room temperature.

-

Centrifuge the mixture to pellet the insoluble potassium carbonate.

-

Carefully transfer the supernatant to a new vial for HPLC analysis. Alternatively, the solution can be filtered through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 10-20 µL) of the derivatized sample into the HPLC system.

-

Detection: Set the fluorescence detector to an excitation wavelength of approximately 320-340 nm and an emission wavelength of 390-410 nm. Note: Optimal wavelengths should be confirmed experimentally for the specific ester product. The related 4-bromomethyl-7-methoxycoumarin derivatives fluoresce with excitation at ~322 nm and emission at ~395 nm.[6]

-

Separation: Use a C18 column with a mobile phase gradient, typically starting with a higher polarity mixture (e.g., water/acetonitrile) and ramping to a lower polarity (higher acetonitrile concentration) to elute the fluorescent ester.

-

Safety and Handling

This compound is a reactive and corrosive chemical that requires careful handling.

-

Hazard Classification: The compound is classified as corrosive.[3] It causes severe skin burns and eye damage and may be corrosive to metals.[3][13]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified fume hood. Wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[14][15]

-

Handling: Avoid creating and inhaling dust.[13][15] Prevent contact with skin and eyes. Wash hands thoroughly after handling. Use in a well-ventilated area.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Recommended storage is refrigerated at 2 - 8 °C under an inert gas.[2] Store away from incompatible materials such as strong oxidizing agents and strong bases.[14][15]

-

Spills and Disposal: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[15] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 2747-04-8) is a high-purity reagent with significant utility for researchers in analytical chemistry, organic synthesis, and drug discovery. Its primary role as a fluorescent labeling agent enables the sensitive detection of carboxylic acids, while its reactive nature makes it a valuable intermediate for constructing complex molecular architectures. By following established protocols and adhering to strict safety guidelines, scientists can effectively leverage the properties of this compound to advance their research and development objectives.

References

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 7-ACETOXY-4-BROMOMETHYLCOUMARIN | 2747-04-8 [chemicalbook.com]

- 4. rjptonline.org [rjptonline.org]

- 5. youtube.com [youtube.com]

- 6. 4-Bromomethyl-7-methoxycoumarin 97 35231-44-8 [sigmaaldrich.com]

- 7. research.rug.nl [research.rug.nl]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 15. fishersci.com [fishersci.com]

Unraveling the Br-Mac Reagent: A Deep Dive into its Physicochemical Properties and Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the dynamic landscape of scientific research and pharmaceutical development, novel reagents continually emerge, offering new possibilities for discovery and innovation. However, the introduction of a new compound often brings with it a period of limited public information. This appears to be the case with the "Br-Mac reagent." Despite its potential significance, detailed information regarding its physical and chemical properties, as well as established experimental protocols, remains largely uncatalogued in publicly accessible scientific literature.

This technical guide serves as a foundational effort to consolidate the available knowledge on the Br-Mac reagent. Due to the current scarcity of published data, this document will outline the typical physicochemical properties and experimental considerations that researchers should evaluate for a novel reagent of this nature. As more information becomes available through research and publication, this guide can be expanded and refined.

Section 1: Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in research and development. For a novel entity like the Br-Mac reagent, a systematic characterization is the first step. The following table outlines the key parameters that need to be determined.

Table 1: Key Physicochemical Parameters for the Br-Mac Reagent

| Property | Description | Importance in Research and Drug Development |

| Molecular Formula | The precise number and type of atoms in a molecule of the Br-Mac reagent. | Fundamental for calculating molecular weight and for structural elucidation. |

| Molecular Weight | The mass of one mole of the Br-Mac reagent. | Essential for stoichiometric calculations in chemical reactions and for preparing solutions of known concentration. |

| Appearance | The physical state (solid, liquid, gas) and color of the reagent at standard temperature and pressure. | Provides a quick visual check for purity and identity. |

| Solubility | The ability of the reagent to dissolve in various solvents (e.g., water, ethanol, DMSO). | Critical for designing reaction conditions, formulation development, and purification processes. |

| Melting Point | The temperature at which the solid form of the reagent becomes a liquid. | A key indicator of purity; a sharp melting point range suggests a high degree of purity. |

| Boiling Point | The temperature at which the liquid form of the reagent becomes a gas at a given pressure. | Important for distillation-based purification and for understanding its volatility. |

| pKa | The acid dissociation constant, indicating the strength of an acid. | Influences the reagent's charge state at different pH values, which can affect its reactivity and biological interactions. |

| LogP | The partition coefficient between octanol and water, indicating the lipophilicity of the reagent. | A crucial parameter in drug development for predicting membrane permeability and pharmacokinetic properties. |

| Stability | The chemical stability of the reagent under various conditions (e.g., temperature, light, pH). | Determines appropriate storage conditions and shelf-life. |

| Spectroscopic Data | Data from techniques such as NMR, IR, and Mass Spectrometry. | Essential for structural confirmation and identification of the reagent. |

Section 2: Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. For the Br-Mac reagent, establishing standardized procedures is crucial for ensuring consistent results across different laboratories.

General Workflow for Characterization and Application

The following diagram illustrates a typical workflow for the characterization and application of a novel reagent like the Br-Mac reagent.

Section 3: Potential Signaling Pathway Interactions

In drug development, understanding how a compound interacts with cellular signaling pathways is critical. Assuming the "Br-Mac reagent" is being investigated for therapeutic purposes, a hypothetical signaling pathway it might modulate is presented below. This serves as an example of the type of analysis that would be conducted once experimental data becomes available.

The "Br-Mac reagent" represents an area of emerging scientific interest. While comprehensive data is not yet widely available, this guide provides a framework for its systematic characterization and evaluation. By focusing on a thorough understanding of its physicochemical properties, the development of robust experimental protocols, and the elucidation of its biological mechanisms of action, the scientific community can unlock the full potential of this novel reagent. As research progresses, a clearer picture of the Br-Mac reagent's capabilities and applications will undoubtedly emerge, paving the way for new discoveries and advancements in science and medicine.

Technical Guide to 4-Bromomethyl-7-acetoxycoumarin: A Fluorogenic Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, experimental applications, and underlying principles of 4-bromomethyl-7-acetoxycoumarin as a fluorogenic probe. This compound is a valuable tool in various biological and chemical assays due to its ability to transition from a non-fluorescent to a highly fluorescent state upon enzymatic or chemical cleavage.

Core Principles

This compound is a derivative of coumarin, a class of compounds known for their fluorescent properties. The utility of this specific derivative lies in its two key functional groups: the bromomethyl group at the 4-position and the acetoxy group at the 7-position. The bromomethyl group serves as a reactive handle for covalent attachment to molecules of interest, such as carboxylic acids, phenols, and thiols.

The core of its application as a fluorogenic probe is the "off-on" switching mechanism. In its native acetoxy form, the compound exhibits minimal fluorescence. However, upon hydrolysis of the acetoxy group to a hydroxyl group, it is converted to a highly fluorescent 7-hydroxycoumarin derivative. This hydrolysis can be catalyzed by esterase enzymes or induced by changes in pH, making it a sensitive indicator for such activities or conditions.

Spectral Properties

The fluorescence of this compound is dependent on the state of the 7-position substituent. The acetoxy form is considered the "off" state with low fluorescence, while the hydrolyzed hydroxy form is the "on" state with significant fluorescence.

| Compound State | Form | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ) | Notes |

| "Off" State | This compound | - | - | Low | Significantly less fluorescent than the hydrolyzed form. |

| "On" State | 7-Hydroxy-4-bromomethylcoumarin | ~355 - 360 | ~450 - 460 | ~0.32 | Data are based on structurally similar 7-hydroxycoumarin derivatives.[1][2][3] The exact wavelengths can be influenced by the solvent and local environment. |

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra

This protocol outlines the general steps for determining the excitation and emission spectra of the hydrolyzed, fluorescent form of this compound.

Materials:

-

This compound

-

Esterase (e.g., porcine liver esterase) or appropriate buffer for pH-induced hydrolysis (e.g., pH > 8)

-

Spectroscopy-grade solvent (e.g., ethanol, PBS)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.

-

Prepare a working solution by diluting the stock solution in the desired assay buffer (e.g., PBS pH 7.4) to a final concentration in the low micromolar range.

-

-

Hydrolysis of the Acetoxy Group:

-

Enzymatic Hydrolysis: Add a suitable amount of esterase to the working solution and incubate at the optimal temperature for the enzyme (e.g., 37°C) until the hydrolysis is complete.

-

pH-Induced Hydrolysis: Adjust the pH of the working solution to induce hydrolysis (typically pH > 8).

-

-

Measurement of Absorbance Spectrum:

-

Record the absorbance spectrum of the hydrolyzed solution using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (the wavelength of maximum absorbance).

-

-

Measurement of Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer to the maximum determined in the previous step.

-

Record the fluorescence emission spectrum.

-

To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan through a range of excitation wavelengths.

-

Protocol for a Fluorogenic Esterase Activity Assay

This protocol describes the use of this compound to measure esterase activity.

Materials:

-

This compound stock solution

-

Esterase enzyme solution of unknown activity

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a series of enzyme dilutions in the assay buffer.

-

Add a fixed amount of the this compound working solution to each well of the microplate.

-

Initiate the reaction by adding the enzyme dilutions to the wells.

-

Immediately place the microplate in the plate reader.

-

Measure the increase in fluorescence intensity over time at the predetermined excitation and emission wavelengths for the hydrolyzed product.

-

The rate of increase in fluorescence is proportional to the esterase activity.

Visualizations

Caption: Hydrolysis of this compound to its fluorescent form.

Caption: Workflow for a fluorogenic esterase activity assay.

References

An In-depth Technical Guide to Coumarin-Based Fluorescent Labels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of coumarin-based fluorescent labels, detailing their synthesis, photophysical properties, and applications in biological research and drug development.

Introduction to Coumarin Fluorophores

Coumarin (2H-chromen-2-one) and its derivatives constitute a major class of fluorescent compounds widely utilized in various scientific fields, including biochemistry, environmental science, and medicine.[1][2] Their popularity stems from a combination of desirable characteristics, including high fluorescence quantum yields, good photostability, and a molecular framework that is readily amenable to chemical modification.[] These features allow for the fine-tuning of their spectral properties and the development of probes for specific targets and applications.

The fundamental structure of coumarin is the benzopyran-2-one ring system.[] The π-conjugated framework of this core scaffold is responsible for its ability to absorb and emit light.[] By strategically adding substituents to the coumarin ring, particularly at the 3 and 7 positions, researchers can modulate the molecule's electronic properties and, consequently, its fluorescence characteristics.[1][2]

Coumarin dyes typically absorb light in the ultraviolet (UV) to the blue region of the spectrum (350–450 nm) and emit fluorescence in the blue to green region (400–550 nm).[] Their fluorescence is often sensitive to the local microenvironment, making them valuable probes for studying changes in polarity, pH, and viscosity within biological systems.[4]

Fluorescence Mechanisms in Coumarin-Based Probes

The fluorescence of coumarin derivatives is governed by several photophysical mechanisms, which can be harnessed to design "smart" probes that respond to specific analytes or environmental changes. The three primary mechanisms are:

-

Photoinduced Electron Transfer (PET): In a PET-based sensor, the coumarin fluorophore is linked to a recognition moiety (receptor) that can donate an electron. In the absence of the target analyte, excitation of the fluorophore leads to electron transfer from the receptor, quenching the fluorescence. Binding of the analyte to the receptor inhibits this electron transfer, leading to a "turn-on" of fluorescence.

-

Intramolecular Charge Transfer (ICT): ICT processes involve a change in the electronic distribution within the molecule upon photoexcitation. In many coumarin derivatives, an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position facilitate this charge transfer.[5] The extent of ICT can be influenced by the surrounding solvent polarity, leading to solvatochromic shifts in the emission spectrum.[5]

-

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two molecules must be in close proximity (typically 1-10 nm). Coumarin derivatives can serve as either donors or acceptors in FRET pairs, enabling their use in probes that measure distances and molecular interactions.

Synthesis of Coumarin-Based Fluorescent Labels

The synthesis of coumarin derivatives often involves classical condensation reactions. The modification of the coumarin core, primarily at the 3- and 7-positions, is a common strategy to tune their photophysical properties.[1][2]

Common Synthetic Methodologies

-

Pechmann Condensation: This method involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst to form the coumarin scaffold.

-

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, often used to introduce substituents at the 3-position.

-

Suzuki Cross-Coupling: This palladium-catalyzed reaction is employed to introduce aryl groups at specific positions on the coumarin ring, enabling the synthesis of derivatives with extended π-systems.[6]

Experimental Protocol: Synthesis of a Coumarin-Based Probe for Metal Ion Detection

This protocol describes the synthesis of a simple coumarin-based Schiff base chemosensor for the detection of metal ions.

Materials:

-

7-hydroxy-4-methylcoumarin

-

Hydrazine hydrate

-

2-hydroxy-1-naphthaldehyde

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

Synthesis of 7-hydrazinyl-4-methylcoumarin: A mixture of 7-hydroxy-4-methylcoumarin and hydrazine hydrate in ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

-

Synthesis of the Schiff Base Probe: An equimolar amount of 7-hydrazinyl-4-methylcoumarin and 2-hydroxy-1-naphthaldehyde are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is refluxed for a few hours.

-

Purification: The resulting Schiff base precipitate is filtered, washed with ethanol, and purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

-

Characterization: The structure of the final product is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties of Coumarin Derivatives

The photophysical properties of coumarin dyes are highly dependent on their substitution pattern. The following table summarizes the properties of some common coumarin derivatives.

| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

| Coumarin 1 | 373 | 450 | 0.59 | Ethanol |

| Coumarin 6 | 458 | 504 | 0.90 | Ethanol |

| 7-Amino-4-methylcoumarin (AMC) | 350 | 445 | 0.63 | Water |

| 7-Hydroxy-4-methylcoumarin | 360 | 450 | 0.50 | Water (pH 9) |

| 7-(Diethylamino)coumarin-3-carboxylic acid | 423 | 470 | 0.53 | Ethanol |

Data compiled from various sources and may vary depending on experimental conditions.

Applications in Research and Drug Development

Coumarin-based fluorescent probes have found widespread use in various research areas due to their versatility.[1][2][7]

Bioimaging

Their small size, cell permeability, and bright fluorescence make coumarin derivatives excellent labels for cellular imaging.[8] They are used to visualize cellular structures, track biomolecules, and monitor dynamic processes within living cells. For example, coumarin-based probes have been developed to image lipids, membranes, and various organelles.[]

Sensing of Ions and Small Molecules

The sensitivity of coumarin fluorescence to the local environment has been exploited to develop chemosensors for a wide range of analytes, including metal ions (e.g., Cu²⁺, Hg²⁺, Zn²⁺), anions, and reactive oxygen species.[1][9] These probes are valuable tools for studying the roles of these species in biological systems and for detecting environmental pollutants.[2] For instance, a coumarin-derived probe can exhibit significant fluorescence quenching in the presence of Cu²⁺ ions.[9]

Drug Screening

In drug discovery, coumarin derivatives are utilized in high-throughput screening assays to identify potential drug candidates.[] They can be designed as enzyme substrates that become fluorescent upon cleavage, allowing for the rapid and sensitive measurement of enzyme activity.[10][11] For example, coumarin-based substrates are used to measure the activity of cytochrome P450 enzymes, which are important in drug metabolism.[10][11]

Conclusion

Coumarin-based fluorescent labels are powerful tools in the arsenal of researchers and drug development professionals. Their tunable photophysical properties, synthetic accessibility, and sensitivity to the molecular environment will continue to drive the development of novel probes for a wide array of applications, from fundamental biological research to clinical diagnostics. The ongoing research in this field focuses on developing coumarin derivatives with improved properties, such as longer emission wavelengths to minimize cellular autofluorescence and enhanced photostability for long-term imaging experiments.

References

- 1. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay | MDPI [mdpi.com]

- 9. A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro [mdpi.com]

- 11. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Derivatization using 4-Bromomethyl-7-acetoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, offering high resolution and sensitivity for the separation and quantification of a wide array of compounds. However, many analytes, particularly carboxylic acids, lack a native chromophore or fluorophore, making their detection by standard UV-Vis or fluorescence detectors challenging. To overcome this limitation, pre-column derivatization is a widely employed strategy to attach a labeling agent to the target molecule, thereby enhancing its detectability.

4-Bromomethyl-7-acetoxycoumarin (Bmc-A) is a highly effective fluorescent labeling reagent for carboxylic acids. Derivatization with Bmc-A introduces a coumarin moiety to the analyte, resulting in a derivative with strong fluorescence, allowing for highly sensitive and selective detection. This application note provides a detailed protocol for the derivatization of carboxylic acids with Bmc-A and their subsequent analysis by HPLC with fluorescence detection.

Principle of the Derivatization Reaction

The derivatization of carboxylic acids with this compound is a nucleophilic substitution reaction. The carboxylic acid is first converted to its more nucleophilic carboxylate anion by a weak base. This carboxylate then attacks the electrophilic carbon of the bromomethyl group on the coumarin, displacing the bromide ion and forming a stable, highly fluorescent ester derivative. The reaction is often facilitated by a phase-transfer catalyst, such as a crown ether, to enhance the solubility and reactivity of the carboxylate in the organic solvent.

Data Presentation

Derivatization Reaction Conditions

Successful derivatization depends on several key parameters. The following table summarizes typical reaction conditions for the derivatization of carboxylic acids using bromomethyl-coumarin reagents. Optimization of these conditions is recommended for specific applications to achieve maximum derivatization efficiency.

| Parameter | Typical Range/Value | Notes |

| Solvent | Acetone, Acetonitrile | Aprotic solvents are preferred to avoid solvolysis of the reagent. |

| Base | Anhydrous Potassium Carbonate (K₂CO₃), Triethylamine (TEA) | A weak, non-nucleophilic base is used to generate the carboxylate anion. |

| Catalyst | 18-Crown-6 | A phase-transfer catalyst to enhance the reaction rate. |

| Molar Ratio (Reagent:Analyte) | 2:1 to 10:1 | A molar excess of the derivatizing reagent ensures complete reaction. |

| Temperature | 50 - 80 °C | Elevated temperatures are typically required to drive the reaction to completion. |

| Reaction Time | 30 - 90 minutes | Reaction time should be optimized for the specific analyte. |

HPLC Analysis Parameters

The separation and detection of the Bmc-A derivatives are critical for accurate quantification. Below are typical HPLC parameters for the analysis of these derivatives.

| Parameter | Typical Value/Condition | Notes |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation of the relatively nonpolar derivatives. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is often necessary to resolve different fatty acid derivatives. |

| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate for analytical HPLC. |

| Detection | Fluorescence Detector | |

| Excitation Wavelength (λex) | ~325 nm | Optimal excitation for the coumarin fluorophore. |

| Emission Wavelength (λem) | ~395 nm | Optimal emission for the coumarin fluorophore. |

| Injection Volume | 10 - 20 µL |

Experimental Protocols

Materials

-

This compound (Bmc-A)

-

Carboxylic acid standard or sample

-

Acetone (HPLC grade, anhydrous)

-

Acetonitrile (HPLC grade)

-

Potassium Carbonate (K₂CO₃, anhydrous)

-

18-Crown-6

-

Deionized water

-

Microcentrifuge tubes or small reaction vials

-

Heating block or water bath

-

HPLC system with a fluorescence detector

Preparation of Reagents

-

Bmc-A Solution (1 mg/mL): Dissolve 10 mg of Bmc-A in 10 mL of acetone. Prepare fresh or store in a dark, airtight container at 4°C for a limited time.

-

Potassium Carbonate Suspension: Add a small amount of anhydrous K₂CO₃ powder to a vial.

-

18-Crown-6 Solution (1 mg/mL): Dissolve 10 mg of 18-Crown-6 in 10 mL of acetone.

Derivatization Procedure

-

Sample Preparation: Dissolve the carboxylic acid sample or standard in acetone to a final concentration of approximately 0.1-1 mg/mL in a microcentrifuge tube.

-

Addition of Reagents: To 100 µL of the sample solution, add 200 µL of the Bmc-A solution (a molar excess).

-

Addition of Base and Catalyst: Add a spatula tip of anhydrous potassium carbonate and 20 µL of the 18-Crown-6 solution.

-

Reaction: Cap the vial tightly and heat the mixture in a heating block or water bath at 60°C for 60 minutes.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Centrifuge the vial to pellet the potassium carbonate.

-

Sample Dilution: Carefully transfer the supernatant to a clean vial. Dilute the derivatized sample with the initial mobile phase (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Inject the diluted sample into the HPLC system.

Visualizations

Caption: Chemical derivatization of a carboxylic acid with Bmc-A.

Caption: Experimental workflow for HPLC analysis of carboxylic acids.

Application Notes and Protocols for Fatty Acid Analysis using 4-Bromomethyl-7-acetoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is a critical aspect of research in numerous fields, including metabolic disease, nutrition, and the development of therapeutics. Fatty acids often lack a strong native chromophore, making their direct detection by HPLC with UV-Vis absorption challenging. To overcome this limitation, derivatization with a fluorescent tag is a widely employed strategy to enhance detection sensitivity and selectivity. 4-Bromomethyl-7-acetoxycoumarin is a valuable derivatizing agent for this purpose. It reacts with the carboxylic acid group of fatty acids to form highly fluorescent esters, enabling their sensitive quantification using HPLC with fluorescence detection.

This document provides detailed protocols for the derivatization of fatty acids with a coumarin-based fluorescent tag and their subsequent analysis by reverse-phase HPLC. While the protocols provided are directly applicable to the widely used and structurally similar analog, 4-Bromomethyl-7-methoxycoumarin (BMMC), they can be readily adapted for this compound.

Principle of the Method

The methodology is based on a two-step process:

-

Derivatization: The carboxylic acid group of the fatty acid reacts with the bromomethyl group of the coumarin reagent in a nucleophilic substitution reaction. This reaction is typically facilitated by a catalyst, such as a crown ether and a weak base, to form a stable, highly fluorescent coumarin ester.

-

HPLC Analysis: The resulting fluorescently labeled fatty acids are then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by a fluorescence detector. The intensity of the fluorescence is proportional to the concentration of the fatty acid in the sample.

Data Presentation

The following tables provide illustrative quantitative data for the analysis of common fatty acids derivatized with a bromomethylcoumarin reagent. This data is representative of the performance expected from a validated HPLC-fluorescence method.

Table 1: Illustrative Chromatographic Performance of Derivatized Fatty Acids

| Fatty Acid | Common Name | Retention Time (min) |

| C14:0 | Myristic Acid | 12.5 |

| C16:0 | Palmitic Acid | 15.8 |

| C16:1 | Palmitoleic Acid | 15.2 |

| C18:0 | Stearic Acid | 18.7 |

| C18:1 | Oleic Acid | 17.9 |

| C18:2 | Linoleic Acid | 17.1 |

| C18:3 | α-Linolenic Acid | 16.5 |

| C20:4 | Arachidonic Acid | 19.8 |

| C22:6 | Docosahexaenoic Acid (DHA) | 22.5 |

Table 2: Illustrative Method Validation Parameters for Derivatized Fatty Acids

| Fatty Acid | Limit of Detection (LOD) (pmol/injection) | Limit of Quantification (LOQ) (pmol/injection) | Linearity (R²) |

| Palmitic Acid | 0.5 | 1.5 | >0.999 |

| Stearic Acid | 0.6 | 1.8 | >0.999 |

| Oleic Acid | 0.4 | 1.2 | >0.999 |

| Linoleic Acid | 0.4 | 1.2 | >0.999 |

Experimental Protocols

Sample Preparation (from Plasma/Serum)

This protocol outlines the extraction of total fatty acids from a biological matrix.

Materials:

-

Plasma or serum sample

-

Internal Standard (e.g., Heptadecanoic acid, C17:0)

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Nitrogen gas supply

-

Centrifuge

Procedure:

-

To 100 µL of plasma or serum in a glass tube, add a known amount of internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

For the analysis of total fatty acids, proceed with saponification (hydrolysis) of the lipid extract. Add 1 mL of 0.5 M methanolic NaOH and heat at 80°C for 10 minutes.

-

After cooling, add 1 mL of water and acidify with 6 M HCl to a pH of approximately 2.

-

Extract the free fatty acids by adding 2 mL of hexane and vortexing.

-

Collect the upper hexane layer and evaporate to dryness under nitrogen. The sample is now ready for derivatization.

Derivatization of Fatty Acids

This protocol describes the fluorescent labeling of fatty acids with a bromomethylcoumarin reagent.

Materials:

-

Dried fatty acid extract or standard

-

This compound (or 4-Bromomethyl-7-methoxycoumarin) solution (1 mg/mL in anhydrous acetonitrile)

-

Anhydrous potassium carbonate (K₂CO₃)

-

18-crown-6 ether

-

Anhydrous acetonitrile

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

To the dried fatty acid residue in a 2 mL vial, add 200 µL of the 1 mg/mL bromomethylcoumarin solution in anhydrous acetonitrile.[1]

-

Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.[1]

-

Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 60 minutes with occasional vortexing.[1]

-

After cooling to room temperature, centrifuge the vial at 2,000 x g for 5 minutes to pellet the potassium carbonate.[1]

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.[1]

HPLC Analysis

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 70% B

-

5-25 min: 70% to 100% B (linear gradient)

-

25-30 min: 100% B (isocratic)

-

30.1-35 min: 70% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Settings:

Visualizations

Caption: Derivatization of a fatty acid with this compound.

Caption: Workflow for fatty acid analysis using fluorescent labeling and HPLC.

References

Application Note: Pre-column Derivatization of Carboxylic Acids with 4-Bromomethyl-7-methoxycoumarin (Br-Mac) for Enhanced HPLC-Fluorescence Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of carboxylic acids is essential in numerous fields, including biomedical research, drug development, and environmental analysis. However, many carboxylic acids lack a strong chromophore or fluorophore, leading to poor sensitivity when using High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.[1] Pre-column derivatization with a fluorescent labeling agent is a widely adopted strategy to overcome this limitation.[1][2] 4-Bromomethyl-7-methoxycoumarin (Br-Mac), also known as 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), is a coumarin-based reagent that reacts with carboxylic acids to form highly fluorescent and stable esters.[2][3] This derivatization significantly enhances the sensitivity and selectivity of detection, enabling the quantification of carboxylic acids at low concentrations.[3][4]

This application note provides a detailed protocol for the pre-column derivatization of carboxylic acids with Br-Mac and their subsequent analysis by reversed-phase HPLC with fluorescence detection.

Principle of the Method

The derivatization reaction involves a nucleophilic substitution where the carboxylate anion of the acid attacks the electrophilic bromomethyl group of the Br-Mac reagent.[4] This reaction is typically carried out in an aprotic solvent and is often facilitated by a weak base and a phase-transfer catalyst, such as a crown ether, to enhance the reaction rate and yield.[4][5] The resulting coumarin ester derivatives are highly fluorescent and can be readily separated by reversed-phase HPLC and quantified with a fluorescence detector.[3][4]

Experimental Protocols

1. Materials and Reagents

-

4-Bromomethyl-7-methoxycoumarin (Br-Mac)

-

Carboxylic acid standards or samples

-

Acetonitrile (HPLC grade) or Acetone (HPLC grade)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

18-Crown-6

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

(For biological samples) Sulphosalicylic acid

-

(For biological samples) Sodium Hydroxide (0.1 M)

2. Equipment

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Micropipettes

-

Reaction vials (e.g., 1.5 mL glass vials with screw caps)

3. Preparation of Reagents

-

Carboxylic Acid Standard/Sample Solution: Prepare stock solutions of carboxylic acid standards in acetonitrile or a suitable solvent. Samples should be dissolved in the same solvent. For biological samples like plasma, deproteinization is necessary. Add 10% sulphosalicylic acid to the plasma sample, centrifuge at 1500 x g for 5 minutes, and adjust the pH of the supernatant to 7.0 with 0.1 M NaOH.[6]

-

Br-Mac Solution: Prepare a solution of Br-Mac in acetonitrile or acetone (e.g., 2 mg/mL). A 2- to 5-fold molar excess of the derivatization reagent over the carboxylic acid is recommended.[1]

-

18-Crown-6 Solution: Prepare a solution of 18-crown-6 in acetonitrile or acetone (e.g., 1 mg/mL).[1]

4. Derivatization Procedure

This protocol is a generalized procedure and may require optimization for specific carboxylic acids.

-

To a reaction vial, add:

-

100 µL of the carboxylic acid standard or prepared sample solution.

-

200 µL of the Br-Mac solution.

-

100 µL of the 18-crown-6 solution.[1]

-

-

Add approximately 2-5 mg of anhydrous potassium carbonate to the vial.[1]

-

Cap the vial tightly and vortex the mixture for 30 seconds.[1]

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-90 minutes).[5] For some applications, a reaction time of 6 minutes at 60°C and pH 7.0 has been reported to be sufficient.[6]

-

After the reaction is complete, cool the vial to room temperature.[5]

-

Centrifuge the vial to pellet the potassium carbonate.[1][5]

-

Transfer the supernatant to a clean vial for HPLC analysis. The sample can be injected directly or diluted with the mobile phase if necessary.[1]

5. HPLC Analysis Conditions

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.[1]

-

Column: A C18 reversed-phase column is commonly used.[1]

-

Mobile Phase: A gradient elution using water (Solvent A) and acetonitrile or methanol (Solvent B) is typically employed for separating multiple carboxylic acids.[1][6]

-

Example Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. For instance, a linear gradient from 80:20 water:methanol to 100% methanol over 12 minutes.[6]

-

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30-40°C.[1]

-

Fluorescence Detection:

-

Injection Volume: 10-20 µL.[1]

Data Presentation

The following table summarizes representative analytical performance data for the HPLC analysis of various carboxylic acids after derivatization with coumarin-based reagents. Note that specific values for Br-Mac may vary depending on the analyte and the specific HPLC system and conditions used.

| Carboxylic Acid | Linear Range | r² | Reference |

| Various Fatty Acids | 1-100 µmol/L | ~1.0 | [6] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for pre-column derivatization and HPLC analysis.

Reaction Scheme

Caption: Derivatization reaction of a carboxylic acid with Br-Mac.

References

Application Notes and Protocols for 4-Bromomethyl-7-acetoxycoumarin in HPLC Fluorescence Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a powerful analytical technique for the quantitative analysis of non-fluorescent molecules. Carboxylic acids, such as fatty acids, prostaglandins, and various drug metabolites, often lack a native fluorophore, necessitating a derivatization step to enable sensitive and selective detection. 4-Bromomethyl-7-acetoxycoumarin (Bmc-A) is a fluorescent labeling reagent designed for this purpose. It reacts with carboxylic acids to form highly fluorescent esters, allowing for their detection at very low concentrations.

This document provides detailed application notes and protocols for the use of this compound in HPLC with fluorescence detection. It should be noted that while Bmc-A is effective, detailed performance data and protocols are more extensively published for its structural analogs, such as 4-bromomethyl-7-methoxycoumarin (Br-Mmc). The methodologies presented here are based on established protocols for these closely related compounds and may require optimization for specific applications with Bmc-A.

Principle of Derivatization